

An In-depth Technical Guide to 2-NP-Dnsah-13C6 Isotopic Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-NP-Dnsah-13C6

Cat. No.: B15600194

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-NP-Dnsah-13C6**, a critical tool in modern analytical chemistry, particularly in the realm of food safety and drug development. This document details its core applications, experimental protocols, and the quantitative data underpinning its use as a stable isotope-labeled internal standard.

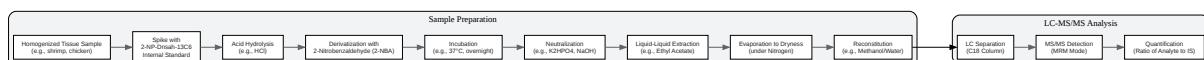
Introduction to 2-NP-Dnsah-13C6

2-NP-Dnsah-13C6 is the stable isotope-labeled form of 2-NP-Dnsah, with six carbon atoms on the dinitrosalicylic acid hydrazide moiety replaced with Carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).^{[1][2]} Its primary application is in the detection and quantification of nitrofuran metabolites in various matrices, particularly in food products of animal origin.^[1]

Chemical Structure:

The unlabeled compound, 2-NP-Dnsah, is chemically known as 3,5-Dinitrosalicylic acid (2-nitrobenzylidene)hydrazide. The 13C6 labeling is on the dinitrosalicylic acid portion of the molecule.

- Unlabeled (2-NP-Dnsah): $C_{14}H_9N_5O_8$


- Labeled (**2-NP-Dnsah-13C6**): $C_8^{13}C_6H_9N_5O_8$

Core Application: Quantification of Nitrofuran Metabolites

Nitrofurans are synthetic broad-spectrum antibiotics. Their use in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of their residues. After administration, nitrofurans are rapidly metabolized, and their metabolites can become bound to tissue proteins. Analysis, therefore, focuses on the detection of these bound metabolites, which are released and derivatized for measurement. **2-NP-Dnsah-13C6** serves as an internal standard in the analytical workflow for these metabolites, ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Nitrofuran Metabolite Analysis

The following diagram illustrates the typical experimental workflow for the analysis of nitrofuran metabolites using **2-NP-Dnsah-13C6** as an internal standard.

[Click to download full resolution via product page](#)

Analytical workflow for nitrofuran metabolites.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of nitrofuran metabolites in food matrices.[3][4]

4.1 Materials and Reagents

- **2-NP-Dnsah-13C6** internal standard solution
- 2-Nitrobenzaldehyde (2-NBA) derivatizing agent
- Hydrochloric acid (HCl)
- Dipotassium hydrogen phosphate (K_2HPO_4)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Methanol (HPLC grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4.2 Sample Preparation

- Homogenization: Homogenize 1-2 g of the tissue sample.
- Spiking: Add a known amount of the **2-NP-Dnsah-13C6** internal standard solution to the homogenized sample.
- Hydrolysis and Derivatization: Add 5 mL of 0.125 M HCl and 400 μ L of 50 mM 2-NBA in methanol. Vortex the sample for 15-30 seconds.
- Incubation: Incubate the sample overnight (approximately 16 hours) at 37°C with shaking.
- Neutralization: Cool the sample to room temperature. Add 1 mL of 0.1 M K_2HPO_4 and adjust the pH to ~7.0 with 0.8 M NaOH.
- Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex for 30 seconds, and centrifuge. Transfer the upper organic layer to a clean tube. Repeat the extraction.

- Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitution: Reconstitute the dried residue in 1 mL of 50:50 (v/v) methanol/water. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

4.3 LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The specific parameters for the liquid chromatography and mass spectrometry will depend on the instrumentation used. Representative parameters are provided in the tables below.

Quantitative Data and Performance Characteristics

The use of **2-NP-Dnsah-13C6** as an internal standard allows for robust and reliable quantification of nitrofuran metabolites. The following tables summarize typical performance characteristics from various validation studies.

Table 1: Linearity of Calibration Curves

Analyte	Concentration Range (µg/kg)	Correlation Coefficient (R ²)	Reference
Nitrofuran Metabolites	0.5 - 10.0	> 0.99	[1]
Nitrofuran Metabolites	0.25 - 2.0	> 0.99	[5]
Nitrofuran Metabolites	0.1 - 10.0	Not specified	[4]

Table 2: Recovery and Precision

Analyte	Matrix	Fortification Level (µg/kg)	Recovery (%)	Repeatability (RSDr %)	Within-Lab Reproducibility (RSDw %)	Reference
Nitrofuran Metabolites	Various	0.5 - 10.0	88.9 - 107.3	2.9 - 9.4	4.4 - 10.7	[1]
Nitrofuran Metabolites	Shrimp & Fish	0.25, 0.5, 1.0, 2.0	82.8 - 118.1	< 14	< 16.9	[5]
Nitrofuran Metabolites	Honey	0.5	> 85	Not specified	Not specified	

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

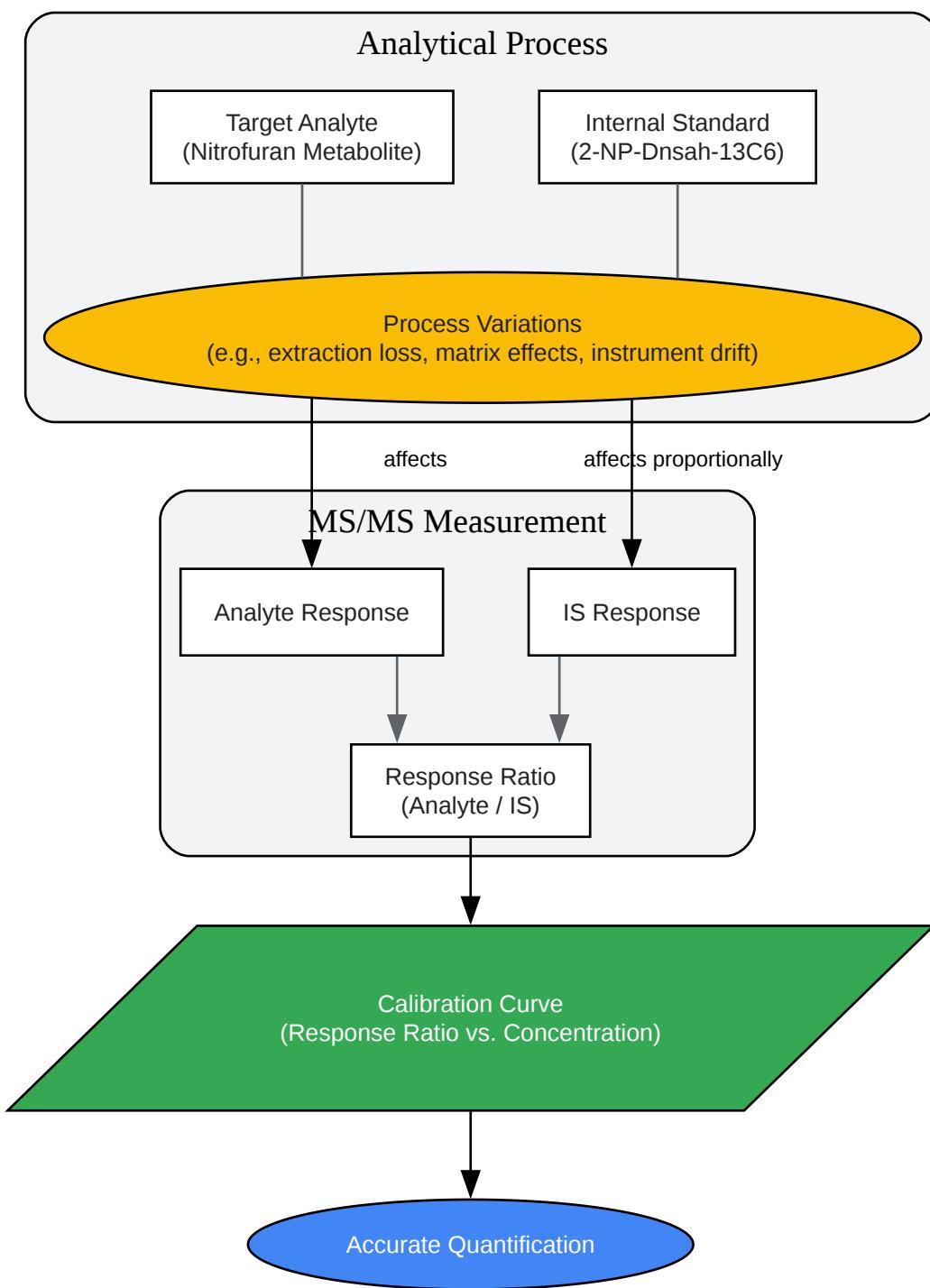

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Nitrofuran Metabolites	Various	Not specified	Not specified	[1]
Nitrofuran Metabolites	Shrimp & Fish	0.04 - 0.11	0.13 - 0.37	[6]
Nitrofuran Metabolites	Fish	< 0.05	< 0.05	[2]

Table 4: Decision Limit (CC α) and Detection Capability (CC β)

Analyte	Matrix	CC α ($\mu\text{g}/\text{kg}$)	CC β ($\mu\text{g}/\text{kg}$)	Reference
Nitrofuran Metabolites	Various	See Table 2 in source	See Table 2 in source	[1]
Nitrofuran Metabolites	Shrimp & Fish	0.32 - 0.36	Not specified	[5]
Nitrofuran Metabolites	Meat	0.013 - 0.200	Not specified	[7][8]
Nitrofuran Metabolites	Fish Muscle	0.19 - 0.43	0.23 - 0.54	[4]

Logical Relationships in Quantitative Analysis

The following diagram illustrates the logical relationship between the analyte and the internal standard in achieving accurate quantification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pepolska.pl [pepolska.pl]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-NP-Dnsah-13C6 Isotopic Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600194#understanding-2-np-dnsah-13c6-isotopic-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com